molecular formula C11H20O2 B7939167 3-Cycloheptyl-2-methylpropanoic acid

3-Cycloheptyl-2-methylpropanoic acid

Cat. No.: B7939167
M. Wt: 184.27 g/mol
InChI Key: ILXSYIGRDJGQHL-UHFFFAOYSA-N
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Description

3-Cycloheptyl-2-methylpropanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by a cycloheptyl group attached to a 2-methylpropanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-2-methylpropanoic acid typically involves the alkylation of cycloheptane with a suitable alkylating agent, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cycloheptyl-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloheptyl-2-methylpropanoic acid is unique due to its larger cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

3-cycloheptyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSYIGRDJGQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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